Steviol
Overview
Description
Steviol is a diterpene first isolated from the plant Stevia rebaudiana in 1931 . Its chemical structure was not fully elucidated until 1960 . Steviol occurs in the plant as steviol glycosides, sweet compounds that have found widespread use as sugar substitutes .
Synthesis Analysis
Steviol glycosides are synthesized via the non-mevalonate pathway located in plant cell plastids, which produces isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). These are converted to geranylgeranyl diphosphate (GGDP), which is the precursor of many diterpenoids . The biosynthesis of steviol is confined to green tissues .
Molecular Structure Analysis
Steviol glycosides belong to the diterpenoid group of plant secondary metabolites. Their chemical structure is based on an aglycone core known as steviol (ent-13-hydroxyur-16-en-19-oic acid) to which a different number and types of sugar molecules are attached .
Chemical Reactions Analysis
The method of choice to quantify steviol glycoside contents is high-performance liquid chromatography (HPLC) in combination with different column types . Steviol is not metabolized in the intestinal microbiota, it is quickly absorbed systemically, transported to the liver where, with the help of glucuronic acid, it is conjugated into steviol glucuronide, which is excreted in urine and feces .
Physical And Chemical Properties Analysis
Steviol has a molar mass of 318.457 g·mol −1 . It is a diterpene that occurs in the plant as steviol glycosides .
Scientific Research Applications
Natural Sweetener and Medicinal Potential
Steviol glycosides, derived from Stevia rebaudiana, are notable for their role as natural sweeteners, exhibiting a higher sweetening power compared to sucrose without calories, cariogenicity, or fermentation. Their potential extends to medicinal uses, with scientific evidence highlighting antidiabetic, antihypertensive, anti-inflammatory, antioxidant, anticancer, and antidiarrheal activities. These bioactivities are dose-dependent and vary with different pathological situations. Further research is essential for understanding their mechanisms of action and therapeutic applications (Orellana-Paucar, 2023).
Biotechnological Applications
In the context of biotechnology, Stevia rebaudiana has been a focus due to its rich content of steviol glycosides. To address challenges in cultivation, such as poor seed germination and slow vegetative propagation, various biotechnological approaches have been developed. These include in vitro organogenesis, callogenesis, cell suspension cultures, and enhancement of steviol glycoside production through nutrient manipulation, elicitors, hairy root cultures, genetic transformation, and metabolic pathway engineering. This comprehensive overview suggests significant potential for these techniques in large-scale propagation and enhanced production of steviol glycosides (Sharma et al., 2023).
Metabolic and Functional Insights
The biosynthesis of steviol glycosides in Stevia rebaudiana involves a diterpenoid pathway, sharing steps with gibberellic acid formation. Rapid advancements in genomics and biochemistry have led to the identification of genes encoding enzymes in this pathway, with ongoing functional characterization. Understanding this process is crucial for potential applications in agriculture and food sciences (Brandle & Telmer, 2007).
Enhancing Crop Resistance
Steviol and its derivatives have been studied for their potential in increasing the resistance of crops like winter wheat to low temperatures and heavy metals. This research opens avenues for using steviol glycosides as plant growth regulators and anti-stress agents in agriculture, offering environmentally safe and multifunctional solutions (Nevmerzhitskaya et al., 2013).
properties
IUPAC Name |
(1R,4S,5R,9S,10R,13S)-13-hydroxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30O3/c1-13-11-19-9-5-14-17(2,7-4-8-18(14,3)16(21)22)15(19)6-10-20(13,23)12-19/h14-15,23H,1,4-12H2,2-3H3,(H,21,22)/t14-,15-,17+,18+,19+,20-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFVOYBUQQBFCRH-VQSWZGCSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCCC(C1CCC34C2CCC(C3)(C(=C)C4)O)(C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12CCC[C@@]([C@H]1CC[C@]34[C@H]2CC[C@](C3)(C(=C)C4)O)(C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50897427 | |
Record name | Steviol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50897427 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Steviol | |
CAS RN |
471-80-7 | |
Record name | (-)-Steviol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=471-80-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Steviol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000471807 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Steviol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50897427 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | STEVIOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4741LYX6RT | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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